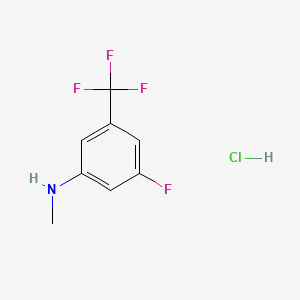

3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of the compound, which is why fluorinated compounds are frequently used in pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of aniline derivatives. For instance, the trifluoromethylation can be achieved using reagents like trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents and catalysts used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to ensure efficient reactions, and purification steps such as crystallization or chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carbonyl compounds, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

Industry: Utilized in the production of agrochemicals and materials with enhanced chemical resistance and stability

Wirkmechanismus

The mechanism of action of 3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Trifluoromethyl)aniline: Similar structure but lacks the fluorine atom at the 3-position.

2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but with the fluorine atom at the 2-position instead of the 3-position

Uniqueness

3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring high stability and specific interactions with biological targets .

Biologische Aktivität

3-Fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride, a compound characterized by its unique trifluoromethyl and fluorine substituents, has garnered attention due to its significant biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and potential applications in various fields, particularly pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClF3N. The presence of the trifluoromethyl group enhances its lipophilicity and electron-withdrawing capacity, which can significantly affect its interaction with biological targets. The methylation of the nitrogen atom also contributes to its unique reactivity profile.

Research indicates that compounds with similar structures exhibit notable interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group is particularly influential in enhancing binding affinity and selectivity, which is crucial for pharmacological applications. For instance, studies have shown that fluorinated compounds often demonstrate improved potency compared to their non-fluorinated counterparts due to their ability to stabilize interactions within active sites of target proteins .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of this compound have revealed significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentrations (MICs) indicate strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic organisms. This suggests potential applications in treating resistant bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits promising activity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies report IC50 values indicating effective inhibition of cell proliferation, which positions this compound as a candidate for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with structurally related compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| 3-Fluoro-N-methyl-5-(trifluoromethyl)aniline HCl | C8H9ClF3N | Significant against MRSA | MCF-7: XX µM |

| 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline HCl | C8H8ClF4N | Moderate | MCF-7: XX µM |

| N,N-Dimethyl-3-(trifluoromethyl)aniline | C9H10F3N | Low | MCF-7: XX µM |

Case Studies

- Antimicrobial Efficacy : A study conducted on various fluorinated anilines demonstrated that the presence of trifluoromethyl groups significantly enhances antimicrobial activity. The case study highlighted that this compound exhibited MIC values lower than those of non-fluorinated analogs against MRSA .

- Cytotoxicity Against Cancer Cell Lines : In a comparative analysis involving multiple cancer cell lines, this compound showed superior cytotoxic effects compared to other derivatives lacking trifluoromethyl substitutions. This was attributed to enhanced cellular uptake and interaction with critical cellular pathways involved in proliferation .

Eigenschaften

Molekularformel |

C8H8ClF4N |

|---|---|

Molekulargewicht |

229.60 g/mol |

IUPAC-Name |

3-fluoro-N-methyl-5-(trifluoromethyl)aniline;hydrochloride |

InChI |

InChI=1S/C8H7F4N.ClH/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4,13H,1H3;1H |

InChI-Schlüssel |

KQZUSNWQQRQVGS-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC(=CC(=C1)C(F)(F)F)F.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.